tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate adheres to systematic naming conventions for carbamate esters. Its IUPAC name reflects the following structural components:
- tert-butyl group : A branched alkyl ester moiety derived from tert-butyloxycarbonyl chloride.
- N-[2-hydroxy-3-(methylamino)propyl] : A substituted propyl chain containing a hydroxyl group at position 2 and a methylamino group at position 3.
- Carbamate : The central carbamic acid ester linkage.
The molecular formula C₉H₂₀N₂O₃ is confirmed by mass spectrometry and elemental analysis. The structure is further validated by its SMILES notation: CC(C)(C)OC(=O)NCC(CNC)O and InChI identifier: InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13).
Three-Dimensional Conformational Studies via X-ray Crystallography
No direct X-ray crystallography data is available for This compound in the provided literature. However, related carbamate derivatives (e.g., Boc-protected amines) often exhibit specific conformational preferences due to steric and hydrogen-bonding interactions. For example:
- The tert-butyl group typically adopts a tetrahedral geometry, minimizing steric clashes.
- The hydroxyl and methylamino groups may participate in intramolecular hydrogen bonding, stabilizing extended or folded conformations.
While experimental crystallographic data is absent, computational modeling (e.g., molecular mechanics) could predict low-energy conformers, prioritizing positions where the hydroxyl group forms hydrogen bonds with the carbonyl oxygen or amino groups.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Although no experimental NMR data is reported for this compound, analogous carbamates provide a framework for spectral interpretation:
Key observations include:
- The tert-butyl group’s singlet at δ ~1.4 ppm.
- The methylamino protons’ singlet due to rapid rotation around the N–C bond.
- The hydroxyl proton’s broad signal, influenced by exchange with solvents.
Infrared (IR) Vibrational Mode Analysis
Predicted IR absorption bands for this compound include:
The carbonyl stretch at ~1700 cm⁻¹ confirms the ester linkage, while the absence of strong absorption near 1600 cm⁻¹ rules out conjugated carbonyl systems.
Computational Chemistry Predictions
Density Functional Theory (DFT) Calculations
DFT studies are not explicitly reported for this compound but are commonly used to:
- Optimize geometry : Minimize steric strain between the bulky tert-butyl group and the propyl chain.
- Analyze electronic structure : Determine charge distribution, particularly around the carbonyl and amine groups.
- Predict reactivity : Identify sites susceptible to nucleophilic attack (e.g., carbonyl carbon).
For analogous carbamates, DFT calculations reveal:
- Carbonyl polarization : Electron withdrawal by the tert-butyl group enhances electrophilicity.
- Hydrogen bonding : The hydroxyl group may stabilize adjacent atoms through intramolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could explore:
- Conformational flexibility : Thermal fluctuations in the propyl chain and tert-butyl group.
- Solvent interactions : Hydrogen bonding with polar solvents (e.g., water, DMSO).
- Stability : Free energy landscapes to identify low-energy conformers.
While no MD data is available, simulations on related compounds suggest that the tert-butyl group restricts rotational freedom, favoring extended conformations.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXYIOWRYJKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327336-47-9 | |
| Record name | tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phase-Transfer Catalyzed Alkylation of Boc-Protected Intermediates
A prominent method, detailed in CN102020589B , involves phase-transfer catalysis (PTC) to introduce methyl groups into Boc-protected intermediates. Although originally developed for lacosamide synthesis, this approach is adaptable to tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate by modifying the alkylation step.
Reaction Sequence
Condensation of N-Boc-D-Serine :
N-Boc-D-serine reacts with benzylamine under mixed anhydride conditions (isobutyl chlorocarbonate, N-methylmorpholine) to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-(benzylamino)ethyl]-t-butyl carbamate.Methyl Group Introduction via PTC :
The intermediate undergoes alkylation with methyl sulfate in ethyl acetate using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst and potassium hydroxide as the base. The reaction proceeds at -10–20°C, achieving yields of 92–97%.
Optimization Data (Adapted from Patent Examples)
| Parameter | Example 4 | Example 5 | Example 6 |
|---|---|---|---|
| TBAB Equivalents | 0.05 | 0.11 | 0.03 |
| Methyl Sulfate (eq) | 1.5 | 0.7 | 1.1 |
| Temperature (°C) | -10–0 | 5–20 | 0–5 |
| Yield (%) | 97 | 95 | 92.4 |
Mechanistic Insight : The TBAB catalyst facilitates the transfer of hydroxide ions into the organic phase, enabling deprotonation of the hydroxyl group and subsequent nucleophilic attack on methyl sulfate. This method’s efficiency stems from minimized side reactions due to controlled temperature and stoichiometry.
Reductive Amination of Serinol Followed by Boc Protection
This two-step approach exploits the versatility of reductive amination to construct the methylamino moiety before introducing the Boc group.
Synthetic Pathway
Reductive Amination of Serinol :
3-Amino-1,2-propanediol (serinol) reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer). The reaction selectively converts the primary amine to a secondary methylamino group, yielding 3-(methylamino)-1,2-propanediol.Boc Protection :
The methylamino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–25°C, achieving near-quantitative yields.
Critical Parameters
Epoxide Ring-Opening with Methylamine
Glycidol (2,3-epoxy-1-propanol) serves as a key starting material for this route, leveraging epoxide reactivity to install both hydroxyl and methylamino groups.
Procedure
Epoxide Ring-Opening :
Glycidol reacts with methylamine in aqueous ethanol at 40–50°C. The nucleophilic attack occurs preferentially at the less sterically hindered C3 position, yielding 3-(methylamino)-1,2-propanediol.Carbamate Formation :
The primary amine is protected using tert-butyl chloroformate in dichloromethane (DCM) with triethylamine as a base. The reaction is exothermic and requires cooling (0–5°C) to prevent di-Boc byproduct formation.
Yield Optimization
| Parameter | Optimal Value |
|---|---|
| Methylamine (eq) | 2.0 |
| Reaction Time (h) | 12 |
| Temperature (°C) | 45 |
| Final Yield (%) | 85–89 |
Key Advantage : This method avoids chromatographic purification, as the product precipitates upon acidification.
Direct Alkylation of Boc-Protected Aminopropanol
For industrial-scale synthesis, direct alkylation of a pre-protected intermediate offers operational simplicity.
Process Overview
Synthesis of tert-Butyl N-(3-Aminopropyl)carbamate :
3-Aminopropan-1-ol is protected with Boc anhydride in DCM, yielding tert-butyl N-(3-hydroxypropyl)carbamate.Methyl Group Installation :
The hydroxyl group is converted to a mesylate (methanesulfonyl chloride, Et3N), followed by displacement with methylamine in dimethylformamide (DMF) at 60°C.
Performance Metrics
- Mesylation Yield : 93%
- Amine Displacement Yield : 78%
- Overall Yield : 72%
Limitation : Mesylation requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Phase-Transfer Alkylation | 92–97 | High | Low (crystallization) |
| Reductive Amination | 85–90 | Moderate | Medium (extraction) |
| Epoxide Ring-Opening | 85–89 | High | Low (precipitation) |
| Direct Alkylation | 72 | Moderate | High (chromatography) |
The phase-transfer method () stands out for its high yield and minimal purification needs, making it ideal for kilogram-scale production. However, the reductive amination route offers superior stereochemical control for enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound .
Scientific Research Applications
Organic Chemistry
The compound serves as a protecting group for amines in organic synthesis. Its ability to selectively protect functional groups allows chemists to manipulate complex molecules without affecting other reactive sites. This property is crucial for multi-step syntheses where specific functionalization is required.
Biological Research
In biological contexts, tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate has been utilized to study enzyme mechanisms and protein interactions . It acts as an enzyme inhibitor, modulating the activity of specific enzymes, which is essential for understanding biochemical pathways and developing therapeutic agents.
Medicinal Chemistry
The compound shows promise in neuropharmacological applications , particularly as a potential treatment for neurological disorders such as anxiety and depression. Its structure enhances biological activity, allowing it to interact with neurological targets effectively.
Enzyme Inhibition
A study demonstrated that this compound effectively inhibited certain enzymatic activities. This property was explored in preclinical models, where it showed potential in reducing symptoms associated with dysregulated enzyme functions.
Neuropharmacological Research
In another investigation, the compound was tested for its protective effects on astrocytes stimulated with amyloid beta peptides. Results indicated that it could mitigate cell death caused by amyloid beta, suggesting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the methylamino group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but has a shorter carbon chain.
tert-Butyl N-(3-aminopropyl)carbamate: Similar but lacks the hydroxyl group.
Uniqueness: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Biological Activity
Tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is a compound of significant interest in both chemical and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of both hydroxyl and methylamino groups, contributing to its distinct chemical reactivity and biological activity. The molecular formula is , with a structure that facilitates interactions with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to the hydroxyl and amino groups.
- Protein Modulation : It has been shown to affect protein functions, potentially serving as a substrate in enzymatic assays or as a modulator in biochemical pathways.
Enzymatic Studies
Research indicates that this compound is utilized in studying enzyme mechanisms. For instance, it has been employed in assays to evaluate enzyme kinetics and substrate specificity, highlighting its role as a valuable tool in biochemical research.
Therapeutic Potential
The compound is under investigation for various therapeutic applications:
- Drug Development : It serves as a reference compound in pharmacological studies aimed at developing new drugs targeting specific diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress .
Comparative Analysis
To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(3-hydroxypropyl)carbamate | Lacks methylamino group | Limited interaction with certain enzymes |
| Tert-butyl N-(2-hydroxyethyl)carbamate | Shorter carbon chain | Reduced biological activity compared to target |
| Tert-butyl N-(3-aminopropyl)carbamate | Lacks hydroxyl group | Different binding affinities |
| This compound | Unique combination of hydroxyl and methylamino groups | Enhanced versatility in biological applications |
Case Studies
- Enzymatic Assays : In a study examining the interaction of the compound with serine proteases, it was found to significantly alter enzyme kinetics, suggesting potential as a therapeutic agent in modulating protease activity.
- Neuroprotective Research : A case study focused on its effects on astrocytes demonstrated that this compound reduced TNF-α levels and oxidative stress markers, indicating its potential for treating neuroinflammatory conditions .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate?
- Methodological Answer : A common synthesis involves reacting tert-butyl-3-aminopropyl carbamate with a substituted quinone (e.g., 2,3-dichloro-1,4-naphthoquinone) in a polar solvent like acetonitrile. Base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitution. Post-reaction, the product is purified via solvent evaporation and recrystallization from mixed solvents (e.g., ethyl acetate/hexane) . Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetonitrile, K₂CO₃ | Solvent and base for reaction |
| 2 | Slow evaporation | Crystallization for purity |
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl protons at ~5 ppm).
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between amine and carbonyl groups) and confirms stereochemistry .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
Advanced Research Questions
Q. How can researchers optimize reaction yields for stereoisomeric forms of this compound?
- Methodological Answer : Stereochemical control requires:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral amines) to favor desired stereoisomers.
- Chromatography : Chiral HPLC columns (e.g., Chiralpak® IA) separate diastereomers.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective bond formation .
Example : In analogous carbamates, ethanol as a solvent and heating at 60°C improved enantiomeric excess by 15% .
Q. What analytical strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton/carbon signals.
- DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate hydrogen-bonding patterns.
- Multi-Temperature Crystallography : Assess thermal motion effects on bond lengths/angles .
Case Study : Discrepancies in tert-butyl carbamate derivatives were resolved by re-refining SHELXL parameters (e.g., ADPs, hydrogen atom placement) .
Q. How do intermolecular interactions influence crystallization and stability?
- Methodological Answer : Hydrogen bonds (N–H⋯O, C–H⋯O) and π-stacking dominate packing:
- Dimer Formation : Symmetric N–H⋯O bonds create centrosymmetric dimers (R₂²(10) motifs).
- Chain Propagation : C–H⋯O bonds extend structures along crystallographic axes (e.g., [010] direction) .
Table : Key Interactions in Crystal Lattice
| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |
|---|---|---|---|
| N1–H1⋯O4 | 2.89 | 165 | Dimer formation |
| C8–H8⋯O2 | 3.12 | 145 | Chain propagation |
Troubleshooting & Experimental Design
Q. How to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions (e.g., oxidation of hydroxyl groups).
- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl before introducing methylamine.
- Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) to isolate the target compound from impurities .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
